molecular formula C13H8N4O3S B2772115 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-39-4

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2772115
CAS No.: 899963-39-4
M. Wt: 300.29
InChI Key: ZFHFNAHJXMATLM-UHFFFAOYSA-N
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Description

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that combines a nitrobenzamide moiety with a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nitration Reagents: Nitric acid, sulfuric acid.

    Amidation Reagents: Benzoyl chloride, triethylamine.

Major Products

    Reduction: 3-amino-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with a nitro group and a benzamide moiety. The presence of nitrogen and sulfur in its structure is believed to contribute to its biological activities.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target tyrosine kinases and other signaling pathways critical for tumor growth.
  • Antioxidant Activity : The thieno[2,3-d]pyrimidine core suggests potential antioxidant properties through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET), which can mitigate oxidative stress in cells .

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines. In a study focusing on triple-negative breast cancer (TNBC), compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 cells. The mechanism involved suppression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor angiogenesis and proliferation .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Studies have reported their effectiveness against various pathogens, suggesting that this compound may possess similar properties. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways could be responsible for its antimicrobial effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it a candidate for treating inflammatory diseases where cytokine production is dysregulated.

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. This suggests moderate potency compared to established chemotherapeutics.
  • Antioxidant Activity Assessment : A theoretical study indicated that the compound could effectively scavenge free radicals, supporting its potential use in oxidative stress-related conditions. The antioxidant mechanism was attributed to the electron-rich nature of the thieno ring system .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamideAnticancerEGFR inhibition
N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamideAntimicrobialCell wall disruption
Thieno[2,3-d]pyrimidine derivativesAntioxidantFree radical scavenging

Properties

IUPAC Name

3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFNAHJXMATLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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